Pyrocholecalciferol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

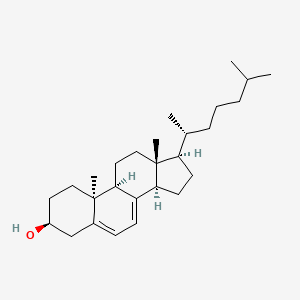

Properties

CAS No. |

10346-43-7 |

|---|---|

Molecular Formula |

C27H44O |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(3S,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26-,27-/m1/s1 |

InChI Key |

UCTLRSWJYQTBFZ-KEPKOUJCSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pyrocholecalciferol: A Deep Dive into the Thermal Isomers of Vitamin D3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the extensive landscape of vitamin D metabolism and its myriad of biologically active forms, a lesser-known class of compounds emerges from the thermal treatment of cholecalciferol (vitamin D3): pyrocholecalciferol and its stereoisomer, isothis compound. Unlike the well-studied enzymatic metabolites such as calcifediol and calcitriol, or the photochemical isomers like previtamin D3, lumisterol, and tachysterol, the "pyro" isomers are the result of high-temperature induced, irreversible chemical rearrangement. This technical guide provides a comprehensive overview of the discovery, history, and chemical nature of this compound, with a focus on the experimental methodologies for its formation and a critical analysis of its biological significance, or lack thereof.

Discovery and History

The history of this compound is intrinsically linked to the early investigations into the chemical stability of vitamin D. While the Nobel Prize-winning work of Adolf Windaus in the 1920s and 1930s elucidated the structure of vitamin D and its relationship with sterols, the effects of heat on these compounds also became a subject of interest.[1][2][3][4][5] It was observed that upon heating to high temperatures, typically between 100°C and 180°C, vitamin D3 undergoes an irreversible isomerization to form a mixture of this compound and isothis compound. This thermal conversion is distinct from the reversible, lower-temperature equilibrium between previtamin D3 and vitamin D3 that is a crucial part of the vitamin's synthesis in the skin.[6][7][8]

Early research, notably by William G. Dauben and others, focused on the stereochemistry and reaction mechanisms of these thermal rearrangements. These studies were pivotal in understanding the fundamental chemistry of the secosteroid structure of vitamin D.

Chemical Synthesis and Structure

The synthesis of this compound and isothis compound is not a conventional chemical synthesis but rather a thermal isomerization process. The primary method for their preparation involves heating cholecalciferol in an inert solvent.

Experimental Protocol: Thermal Isomerization of Cholecalciferol

Objective: To induce the thermal conversion of cholecalciferol to this compound and isothis compound.

Materials:

-

Crystalline cholecalciferol (Vitamin D3)

-

High-boiling point inert solvent (e.g., dimethyl sulfoxide, decalin)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle with temperature control

-

Inert gas supply (e.g., nitrogen or argon)

-

High-performance liquid chromatography (HPLC) system for analysis and purification

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Dissolve a known quantity of cholecalciferol in the chosen inert solvent in the round-bottom flask. The concentration should be optimized to prevent polymerization or side reactions.

-

De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove any dissolved oxygen, which could lead to oxidation products.

-

Heat the solution to a specific temperature within the range of 100-180°C under a continuous inert atmosphere. The reaction temperature and time are critical parameters that influence the ratio of the products.

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC. Cholecalciferol will gradually be consumed as this compound and isothis compound are formed.

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

The pyro-isomers can be purified from the reaction mixture using preparative HPLC.

-

The purified compounds should be characterized by NMR and mass spectrometry to confirm their identity and stereochemistry.

The structures of this compound and isothis compound are stereoisomers of vitamin D3 where the triene system has undergone a cyclization reaction.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of evidence for any substantial biological activity of this compound and isothis compound. The vast majority of research on the biological effects of vitamin D focuses on its hormonally active forms, 1,25-dihydroxyvitamin D3 (calcitriol) and 25-hydroxyvitamin D3 (calcifediol), which exert their effects primarily through the vitamin D receptor (VDR).[9][10][11][12][13][14][15]

There are no credible studies demonstrating that this compound or isothis compound bind to the VDR or activate VDR-mediated gene transcription. Consequently, there are no known signaling pathways associated with these compounds. The structural changes resulting from the thermal rearrangement likely render them incompatible with the ligand-binding pocket of the VDR.

The primary significance of this compound and isothis compound in a biological context is as markers of thermal degradation of vitamin D3. Their presence in vitamin D supplements or fortified foods can indicate improper storage or processing conditions.

Quantitative Data

Due to the apparent lack of biological activity, there is no quantitative data available regarding the efficacy, potency, or binding affinities of this compound and isothis compound in biological systems.

The formation of these isomers is, however, quantifiable. The ratio of this compound to isothis compound formed during thermal degradation can be determined using analytical techniques like HPLC. This ratio is dependent on factors such as temperature, heating time, and the solvent used.

| Parameter | Value | Conditions | Reference |

| Formation Temperature | 100 - 180 °C | Inert Solvent | General Literature |

| Biological Activity | Not established | In vitro/In vivo | Not available |

| VDR Binding Affinity | Not established | Competitive Binding Assays | Not available |

Visualizations

As there are no established signaling pathways for this compound, a diagram representing its formation from cholecalciferol through thermal isomerization is provided below.

Conclusion

References

- 1. Adolf Windaus - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]

- 4. nobelprize.org [nobelprize.org]

- 5. The discovery of vitamin D: the contribution of Adolf Windaus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Recent advances in vitamin D biology: something new under the sun - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,25(OH)2-vitamin D3 induces translocation of the vitamin D receptor (VDR) to the plasma membrane in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin D - Wikipedia [en.wikipedia.org]

- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 13. Vitamins D: Relationship between Structure and Biological Activity [mdpi.com]

- 14. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]

- 15. youtube.com [youtube.com]

The Biological Role of Pyrocholecalciferol in Vitamin D Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D metabolism is a complex network of photochemical and enzymatic reactions essential for calcium homeostasis and a myriad of other physiological processes. While the roles of cholecalciferol (Vitamin D3), calcifediol (25(OH)D3), and calcitriol (1,25(OH)2D3) are well-documented, the biological significance of many thermal and photoisomers remains poorly understood. This technical guide provides an in-depth examination of pyrocholecalciferol and its isomer, isothis compound. These compounds are not products of physiological, UV-mediated isomerization in the skin but are rather thermal artifacts formed from previtamin D at high temperatures. This document consolidates the current understanding of their formation, putative biological activity, and interaction with the vitamin D receptor (VDR). It also presents detailed experimental frameworks for their analysis and visualization of key metabolic and analytical pathways.

Introduction to Vitamin D Isomerization

The synthesis of Vitamin D3 in the skin is initiated by the absorption of UVB radiation (280-320 nm) by 7-dehydrocholesterol (7-DHC), which converts it to previtamin D3.[1] This thermodynamically unstable intermediate then undergoes a heat-dependent isomerization to form the stable Vitamin D3 (cholecalciferol).[1] Prolonged exposure to UV radiation does not lead to toxic levels of Vitamin D3; instead, previtamin D3 and Vitamin D3 themselves absorb UVB photons and are converted into a variety of biologically inert photoproducts, such as lumisterol and tachysterol.[2] This photochemical regulation prevents vitamin D intoxication from excessive sun exposure.

Distinct from these photoproducts are thermal isomers like this compound and isothis compound. Their formation is not a physiological process but rather the result of high-temperature conditions, which are relevant in the context of food processing, sterilization, and pharmaceutical preparation of vitamin D supplements.[3]

Formation and Chemical Nature of this compound

Pyro- and isothis compound are stereoisomers that result from the thermal cyclization of previtamin D. This intramolecular[3][4]-sigmatropic rearrangement is an irreversible ring-closure reaction that occurs at temperatures exceeding 100°C.

-

This compound is the 9α,10α-conformer.

-

Isothis compound is the 9β,10β-conformer.

This high-temperature requirement means they are not synthesized in the human body under normal physiological conditions. Their presence in a sample is indicative of thermal treatment.[3] Further UV irradiation of these thermal isomers can lead to the formation of bicyclo[5][5]exene derivatives known as photopyrocalciferol and photoisopyrocalciferol, respectively.

Biological Role and Activity

The biological role of this compound under physiological conditions is considered to be negligible due to its specific high-temperature formation requirements. It is primarily viewed as a thermal degradation product. However, the broader family of vitamin D isomers has been a subject of increasing research interest. While once considered inert, photoproducts like lumisterol and tachysterol can be metabolized by enzymes such as CYP11A1 to form hydroxylated derivatives that exhibit biological activity, including anti-inflammatory and anti-proliferative effects in skin cells.[6][7]

No specific biological activity or metabolic pathway has been attributed to this compound in the literature. Its primary relevance is as a marker of thermal degradation in vitamin D-fortified foods and supplements.[3]

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of the hormonal form of vitamin D, 1,25(OH)2D3, are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[8] The binding affinity of various vitamin D metabolites and isomers to the VDR is a key determinant of their biological potency.

While direct binding data for this compound is not available, studies on other key photoproducts show extremely low affinity for the VDR. This strongly suggests that this compound, as a structurally related isomer, would also exhibit negligible binding and is unlikely to activate VDR-mediated gene transcription.

| Compound | Dissociation Constant (Kd) for VDR | Reference |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 nM | |

| 25-hydroxytachysterol3 | 22 nM | |

| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | |

| 5,6-trans-vitamin D3 | 560 nM | |

| Lumisterol | > 20,000 nM (>20 µM) | |

| Tachysterol | > 20,000 nM (>20 µM) | |

| 7-Dehydrocholesterol | > 20,000 nM (>20 µM) |

Table 1: Comparative VDR binding affinities. The extremely high Kd values for lumisterol and tachysterol suggest a similar lack of affinity for this compound.

Quantitative Data

| Temperature | Time | Vitamin D3 Retention (in Canola Oil) | Reference |

| 100°C | 30 min | No significant reduction | [5] |

| 150°C | 30 min | 67.5% - 73.0% | [5] |

| 180°C | 30 min | 33.2% - 40.4% | [5] |

Table 2: Thermal degradation of Vitamin D3. The loss of Vitamin D3 at high temperatures is due to isomerization and oxidation, with this compound being one of the potential degradation products.[3][5]

Experimental Protocols

The analysis of this compound requires chromatographic techniques capable of separating a complex mixture of structurally similar, fat-soluble isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: HPLC Analysis of Vitamin D Isomers

Objective: To separate and identify Vitamin D3 and its thermal/photoisomers, including this compound, from a sample matrix (e.g., fortified oil, pharmaceutical preparation).

1. Sample Preparation (Lipid Matrix): a. Accurately weigh the sample into a screw-capped tube protected from light. b. Perform a saponification step to remove interfering fats: Add ethanolic potassium hydroxide and an antioxidant (e.g., ascorbic acid). Heat at ~70-80°C for 30 minutes. c. Cool the sample and perform a liquid-liquid extraction. Add water and extract the non-saponifiable fraction multiple times with an organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate). d. Pool the organic phases and wash with water until neutral pH is achieved. e. Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C. f. Reconstitute the residue in a known volume of the HPLC mobile phase.

2. Chromatographic Conditions (Example):

-

System: HPLC with UV Diode Array Detector (DAD).

-

Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Normal-phase is often preferred for separating non-polar isomers.

-

Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier, such as ethyl acetate or 2-propanol. A typical starting ratio would be 95:5 (v:v) n-hexane:ethyl acetate.

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Column Temperature: Ambient or controlled at ~25-30°C.

-

Detection: UV absorbance at 265 nm, the approximate λmax for the vitamin D chromophore. A DAD allows for spectral confirmation.

-

Injection Volume: 20 - 100 µL.

3. Identification and Quantification: a. Identification is achieved by comparing the retention time of peaks in the sample chromatogram with those of certified reference standards for Vitamin D3, previtamin D3, lumisterol, tachysterol, and, if available, this compound. b. Co-chromatography (spiking the sample with a known standard) can be used for peak confirmation. c. Quantification is performed by creating a calibration curve from the peak areas of the reference standards at multiple concentration levels.

Conclusion and Future Directions

This compound and its isomer, isothis compound, are thermal rearrangement products of previtamin D, formed under conditions of high heat. They are not considered to be part of the physiological vitamin D metabolic pathway in humans. Their biological role is presumed to be negligible, an inference supported by the extremely low binding affinity of related photoproducts to the Vitamin D Receptor. The primary significance of this compound is as an indicator of thermal degradation in vitamin D-fortified foods and pharmaceutical products.

Future research could focus on quantifying the formation kinetics of this compound at various temperatures to better predict vitamin D stability during food processing. Furthermore, while direct VDR-mediated activity is unlikely, investigating potential off-target effects or metabolism by skin-resident enzymes like CYP11A1, similar to studies on lumisterol, could definitively close the loop on the biological relevance of this class of vitamin D isomers.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D supplementation: cholecalciferol, calcifediol, and calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Food irradiation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchmap.jp [researchmap.jp]

An In-depth Technical Guide to the Structural Isomers of Pyrocholecalciferol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrocholecalciferol and its structural isomer, isothis compound. These compounds are thermally induced isomers of cholecalciferol (Vitamin D3), formed through intramolecular cyclization reactions at elevated temperatures. This guide details their formation, physicochemical properties, and biological activities, with a focus on their interaction with the Vitamin D Receptor (VDR). Detailed experimental protocols for their synthesis, separation, and biological evaluation are provided, alongside a discussion of their potential significance in the context of drug development and vitamin D analysis.

Introduction

Vitamin D3 (cholecalciferol) is a crucial prohormone primarily known for its role in calcium and phosphate homeostasis. Its biological activity is mediated through its hormonally active form, 1α,25-dihydroxycholecalciferol, which binds to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. The thermal lability of vitamin D3 can lead to the formation of several isomerization products, including this compound and isothis compound. These isomers are formed via an irreversible intramolecular[1][2]-sigmatropic hydrogen shift, resulting in a cyclized structure. Understanding the properties of these isomers is critical for accurate quantification of vitamin D in various matrices and for exploring their potential biological activities.

Formation of this compound and Isothis compound

Pyro- and isothis compound are the major thermal isomerization products of cholecalciferol. Their formation is a result of heating cholecalciferol, which leads to an irreversible cyclization reaction.

Experimental Protocol: Thermal Isomerization of Cholecalciferol

Objective: To synthesize this compound and isothis compound from cholecalciferol through thermal isomerization.

Materials:

-

Cholecalciferol (Vitamin D3)

-

High-purity solvent (e.g., dimethyl sulfoxide or an inert, high-boiling point solvent)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vessel (e.g., sealed glass ampoule or a round-bottom flask with a condenser)

-

Heating mantle or oil bath

-

High-Performance Liquid Chromatography (HPLC) system for product separation and purification

-

NMR spectrometer and mass spectrometer for product characterization

Procedure:

-

Dissolve a known amount of cholecalciferol in the chosen solvent in the reaction vessel.

-

Purge the solution and the vessel with an inert gas for at least 15-20 minutes to remove any oxygen, which can cause degradation.

-

Seal the reaction vessel or equip it with a condenser under an inert atmosphere.

-

Heat the solution to a specific temperature (e.g., 140-180°C) for a defined period. The reaction time and temperature will influence the ratio of the products.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture of this compound and isothis compound using preparative HPLC.

-

Characterize the purified isomers using NMR and mass spectrometry to confirm their structures.

Logical Relationship: Formation Pathway

Caption: Thermal Isomerization of Cholecalciferol.

Physicochemical Properties

Detailed physicochemical data for this compound and isothis compound are essential for their identification, separation, and handling.

| Property | This compound | Isothis compound | Reference |

| Molecular Formula | C27H44O | C27H44O | |

| Molecular Weight | 384.64 g/mol | 384.64 g/mol | |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| UV Absorption (λmax) | Data not available | Data not available | |

| NMR (¹H, ¹³C) | Characteristic shifts indicating a cyclized structure | Distinct characteristic shifts from the pyro isomer | [1] |

| Mass Spectrometry | Molecular ion peak at m/z 384, specific fragmentation pattern | Identical molecular ion peak, distinct fragmentation pattern |

Experimental Protocol: Separation and Characterization of Pyro-isomers

Objective: To separate and characterize this compound and isothis compound from a mixture.

A. HPLC Separation:

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from a UV scan of the mixture (typically around 254 nm).

-

Injection Volume: 20 µL.

B. NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Spectrometer: 400 MHz or higher for detailed structural elucidation.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm the connectivity.

C. Mass Spectrometry:

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR).

-

Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure and differentiate between the isomers.

Biological Properties and Signaling Pathways

The biological activity of this compound and isothis compound is primarily determined by their ability to bind to and activate the Vitamin D Receptor (VDR).

Data Presentation: Biological Activity

| Parameter | This compound | Isothis compound | 1α,25-(OH)₂D₃ (Reference) | Reference |

| VDR Binding Affinity | Lower than 1α,25-(OH)₂D₃ | Lower than 1α,25-(OH)₂D₃ | High | |

| In Vivo Potency | Significantly lower than Vitamin D3 | Significantly lower than Vitamin D3 | High | |

| Effect on Gene Expression | Weak induction of VDR target genes | Weak induction of VDR target genes | Strong induction |

Note: Specific IC50 or EC50 values for VDR binding and gene expression are not well-documented in the literature for these specific isomers. The available information suggests significantly reduced activity compared to the active form of vitamin D3.

Signaling Pathway: VDR-Mediated Gene Regulation

The canonical signaling pathway for vitamin D involves the binding of its active form to the VDR. While the pyro-isomers are weak agonists, they are presumed to follow the same general pathway.

Caption: VDR Signaling Pathway.

Experimental Protocol: VDR Binding Assay

Objective: To determine the binding affinity of this compound and isothis compound to the VDR.

Materials:

-

Purified recombinant human VDR.

-

Radiolabeled 1α,25-(OH)₂D₃ (e.g., [³H]-1α,25-(OH)₂D₃).

-

Pyro- and isothis compound test compounds.

-

Unlabeled 1α,25-(OH)₂D₃ as a positive control.

-

Assay buffer (e.g., Tris-HCl buffer containing BSA and DTT).

-

Hydroxyapatite slurry or dextran-coated charcoal for separation of bound and free ligand.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of the test compounds (pyro- and isothis compound) and the unlabeled 1α,25-(OH)₂D₃.

-

In a microcentrifuge tube, incubate a fixed concentration of recombinant VDR and radiolabeled 1α,25-(OH)₂D₃ with varying concentrations of the test compounds or unlabeled control.

-

Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Separate the VDR-bound radioligand from the free radioligand using either hydroxyapatite precipitation or dextran-coated charcoal adsorption.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the relative binding affinity (RBA) of the test compounds compared to unlabeled 1α,25-(OH)₂D₃.

Experimental Workflow: Biological Activity Assessment

Caption: Biological Activity Workflow.

Conclusion

This compound and isothis compound are significant thermal isomers of vitamin D3. Their formation is an important consideration in the analysis of vitamin D in food and pharmaceutical products, especially when heat is applied during processing or analysis. While their biological activity is considerably lower than that of the hormonally active form of vitamin D3, a thorough understanding of their properties is crucial for researchers and professionals in the field. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of these intriguing structural isomers. Further research is warranted to fully elucidate their metabolic fate and potential, albeit weak, physiological roles.

References

The Photochemical and Thermal Journey of Provitamin D3 to Pyrocholecalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conversion pathways of provitamin D3, culminating in the formation of pyrocholecalciferol. The process is a fascinating interplay of photochemical and thermal reactions, each governed by specific conditions that dictate the resulting isomers. This document outlines the multi-stage transformation, presents quantitative data for key steps, details experimental protocols, and provides visualizations of the reaction pathways.

Overview of the Conversion Pathway

The journey from provitamin D3 to this compound is not a direct photochemical conversion but a sequence of reactions. The initial phase is driven by ultraviolet (UV) radiation, leading to the formation of several key intermediates. The final step to this compound is a thermal rearrangement of vitamin D3 under high-temperature conditions. The overall process can be summarized as follows:

-

Photochemical Conversion: Provitamin D3, upon irradiation with UV light, undergoes a ring-opening reaction to form previtamin D3. Previtamin D3 exists in equilibrium with other photoisomers, namely lumisterol and tachysterol.

-

Thermal Isomerization to Vitamin D3: Previtamin D3 then undergoes a temperature-dependent thermal isomerization to form the biologically significant vitamin D3 (cholecalciferol).

-

High-Temperature Thermal Isomerization to this compound: At elevated temperatures, typically between 100°C and 180°C, vitamin D3 undergoes an irreversible thermal rearrangement to yield this compound and its stereoisomer, isothis compound.

Photochemical Conversion of Provitamin D3

The initial step in the synthesis of vitamin D3 and its isomers is the photoexcitation of provitamin D3 (7-dehydrocholesterol) by UVB radiation (290-315 nm).[1] This leads to the cleavage of the 9,10-bond in the B-ring, forming the unstable intermediate, previtamin D3.[2][3]

Previtamin D3 is itself photolabile and can undergo further photochemical reactions upon continued exposure to UV light, leading to the formation of the biologically inert isomers lumisterol and tachysterol.[1][4] This network of photoreactions creates a dynamic equilibrium that limits the accumulation of previtamin D3 during prolonged sun exposure.[4]

The following diagram illustrates the initial photochemical pathways:

Caption: Initial photochemical and thermal conversions of provitamin D3.

Quantitative Data for Photochemical Conversions

The efficiency of these photochemical reactions is described by their quantum yields, which represent the number of molecules undergoing a specific transformation per photon absorbed.

| Reaction | Wavelength (nm) | Quantum Yield (Φ) |

| Provitamin D3 → Previtamin D3 | 253 | 0.4 - 0.5 |

| Previtamin D3 → Provitamin D3 | 253 | 0.11 |

| Previtamin D3 → Lumisterol | 253 | 0.05 |

| Previtamin D3 → Tachysterol | 253 | 0.23 |

| Vitamin D3 → Previtamin D3 | 253 | 0.02 |

Note: Quantum yields are dependent on the solvent and other experimental conditions.

Thermal Isomerization Pathways

Conversion of Previtamin D3 to Vitamin D3

Once formed, previtamin D3 undergoes a temperature-dependent intramolecular[2]-sigmatropic hydrogen shift to form vitamin D3. This is a non-photochemical, thermal equilibrium reaction. In human skin, this conversion is significantly faster than in organic solvents.

| Medium | Temperature (°C) | Half-life (t½) | Activation Energy (Ea) (kJ/mol) |

| Human Skin | 37 | 2.5 hours | 71.05 (forward) |

| Hexane | 37 | 30 hours | 84.90 (forward) |

High-Temperature Conversion of Vitamin D3 to this compound

At temperatures ranging from 100°C to 180°C, vitamin D3 undergoes an irreversible thermal isomerization to form this compound and isothis compound. This reaction involves a cyclization of the triene system. It is important to note that the solvent plays a critical role in this transformation. For instance, heating vitamin D3 in dimethyl sulfoxide (DMSO) at 140°C does not yield pyro- and isothis compound, but instead produces isovitamin D3 and isotachysterol.

The following diagram illustrates the high-temperature thermal conversion of vitamin D3:

Caption: High-temperature thermal isomerization of Vitamin D3.

Experimental Protocols

General Protocol for Photochemical Conversion of Provitamin D3

Objective: To generate a mixture of previtamin D3, lumisterol, and tachysterol from provitamin D3.

Materials:

-

Provitamin D3 (7-dehydrocholesterol)

-

Ethanol (spectroscopic grade)

-

Quartz reaction vessel

-

Medium-pressure mercury lamp (or other suitable UV source)

-

Nitrogen gas

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of provitamin D3 in ethanol in the quartz reaction vessel. The concentration should be optimized based on the light path and lamp intensity.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can lead to photo-oxidation byproducts.

-

Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 20°C) using a cooling bath.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. The separation of provitamin D3, previtamin D3, lumisterol, and tachysterol can be achieved on a silica or C18 column with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol).

-

Stop the irradiation when the desired conversion of provitamin D3 is achieved. The resulting solution will contain a mixture of the photoisomers.

Protocol for Thermal Isomerization of Vitamin D3 to this compound

Objective: To convert vitamin D3 to this compound and isothis compound.

Materials:

-

Vitamin D3 (cholecalciferol)

-

An appropriate high-boiling point, aprotic solvent (e.g., decalin or a similar hydrocarbon solvent; note: solvent choice is critical and should be determined from literature for optimal results)

-

Reaction flask equipped with a condenser and nitrogen inlet

-

Heating mantle with temperature controller

-

HPLC and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis and characterization

Procedure:

-

Dissolve vitamin D3 in the chosen solvent in the reaction flask.

-

Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

-

Heat the solution to the target temperature (e.g., 140-180°C) under a nitrogen atmosphere.

-

Maintain the temperature for a specified period, monitoring the reaction progress by HPLC if possible (this may require quenching an aliquot in a cold solvent before injection).

-

After the desired reaction time, cool the mixture to room temperature.

-

The products, this compound and isothis compound, can be isolated and purified from the reaction mixture using column chromatography on silica gel.

-

Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm their identity.

The following diagram outlines a general experimental workflow for the synthesis and analysis of these compounds:

Caption: General experimental workflow for this compound synthesis.

Conclusion

The conversion of provitamin D3 to this compound is a multi-step process involving distinct photochemical and thermal stages. Understanding the specific conditions required for each step, particularly the high-temperature thermal isomerization of vitamin D3, is crucial for the targeted synthesis of this compound and its isomer. The provided data and protocols offer a foundational guide for researchers in this field, emphasizing the importance of controlling parameters such as UV wavelength, temperature, and solvent to navigate the complex energy landscape of vitamin D isomers.

References

The Stereochemistry of Pyrocholecalciferol: An In-depth Technical Guide

An Examination of a Thermally Induced Vitamin D Isomer

For researchers, scientists, and professionals in drug development, a deep understanding of stereochemistry is paramount in the creation of effective and safe therapeutics. In the realm of vitamin D analogs, the precise three-dimensional arrangement of atoms dictates biological activity. This technical guide delves into the stereochemistry of pyrocholecalciferol, a key thermal isomerization product of vitamin D. While extensive research exists for many vitamin D derivatives, specific quantitative and biological data for this compound remains elusive in readily available scientific literature. This guide, therefore, synthesizes the foundational principles of its formation and the established methodologies for stereochemical determination, highlighting the critical need for further research into this specific isomer.

Formation of this compound through Thermal Isomerization

This compound, along with its diastereomer isothis compound, is formed through the thermal rearrangement of previtamin D. This process involves a sigmatropic hydrogen shift and subsequent cyclization. The key stereochemical distinction between these two isomers lies in the configuration at the C9 and C10 positions. This compound is characterized by a 9α,10α-configuration.

The thermal isomerization pathway leading to the formation of this compound and isothis compound from previtamin D3 is a critical process. This irreversible ring-closure reaction occurs at elevated temperatures. The conformation of the previtamin D molecule at the moment of cyclization dictates which diastereomer is formed.

The Critical Role of Stereochemistry in Vitamin D Analogs

The biological activity of vitamin D and its analogs is intrinsically linked to their stereochemistry. The specific spatial arrangement of atoms determines how these molecules interact with the vitamin D receptor (VDR), a key mediator of their genomic effects. Even subtle changes in the configuration of a single stereocenter can dramatically alter binding affinity and subsequent biological response. For many vitamin D analogs, the precise stereochemistry is a deciding factor in their therapeutic potential, influencing their efficacy and side-effect profiles.

The general signaling pathway for hormonally active vitamin D metabolites, such as 1α,25-dihydroxyvitamin D3, involves binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide range of physiological processes, including calcium homeostasis, bone metabolism, and immune function. While it is plausible that this compound could interact with this pathway, specific studies confirming this are not currently available.

Methodologies for Stereochemical Determination

The unambiguous determination of the absolute configuration of stereoisomers like this compound relies on a combination of sophisticated analytical techniques. The following sections detail the standard experimental protocols employed in the structural elucidation of chiral molecules.

X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of the absolute configuration of each stereocenter.

Experimental Protocol:

-

Crystal Growth: The primary and often most challenging step is the growth of a high-quality single crystal of the compound of interest. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvents and solvent systems.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly two-dimensional techniques, is a powerful tool for elucidating the relative stereochemistry of a molecule in solution.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical environments of all hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assembly of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is crucial for determining relative stereochemistry and conformational preferences.

-

-

Data Analysis: The collective data from these experiments are used to piece together the molecule's connectivity and, critically, the spatial relationships between different parts of the molecule, allowing for the assignment of relative stereochemistry.

Chiroptical Methods (Specific Rotation)

Specific rotation is a fundamental physical property of a chiral molecule that can be used to characterize it and to determine its enantiomeric purity.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the pure compound is dissolved in a specific solvent to a known concentration.

-

Measurement: The solution is placed in a polarimeter cell of a known path length. Plane-polarized light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the solution.

-

Data Recording: The angle of rotation of the plane-polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and solvent are always reported along with the specific rotation value.

Quantitative Data on this compound Stereochemistry

| Parameter | Value | Method |

| Specific Rotation ([α]ᴅ) | Not Reported | Polarimetry |

| ¹H NMR Chemical Shifts (δ, ppm) | Not Reported | NMR Spectroscopy |

| ¹³C NMR Chemical Shifts (δ, ppm) | Not Reported | NMR Spectroscopy |

| Key NOESY Correlations | Not Reported | 2D NMR Spectroscopy |

| Crystal System | Not Reported | X-ray Crystallography |

| Space Group | Not Reported | X-ray Crystallography |

| Flack Parameter | Not Reported | X-ray Crystallography |

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect of its molecular identity, with significant implications for its potential biological activity. While its formation as a thermal isomerization product of previtamin D is established, a detailed, publicly accessible characterization of its stereochemical properties is lacking. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fully elucidate the absolute and relative stereochemistry of this compound. Future research efforts should be directed towards the synthesis of pure this compound, followed by comprehensive analysis using X-ray crystallography, advanced NMR techniques, and chiroptical methods. Furthermore, biological evaluation of purified this compound is necessary to understand its interaction with the vitamin D receptor and its potential role in vitamin D-related signaling pathways. Such studies will be invaluable for the drug development community and will contribute to a more complete understanding of the complex landscape of vitamin D stereoisomers.

Preliminary In Vitro Studies of Pyrocholecalciferol and Related Vitamin D3 Photoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Pyrocholecalciferol and its closely related Vitamin D3 photoisomers. Due to the limited availability of specific data on this compound, this document synthesizes findings from studies on its better-characterized isomers, such as tachysterol and lumisterol, to provide a foundational understanding of their biological activities. This guide focuses on their anti-proliferative effects, receptor binding affinities, and potential signaling pathways, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Concepts: Vitamin D3 Photoisomerization

Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB radiation. This process also leads to the formation of several photoisomers, including this compound, tachysterol, and lumisterol. These isomers, while structurally similar to Vitamin D3, can exhibit distinct biological activities. Understanding the in vitro effects of these compounds is crucial for evaluating their therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Vitamin D3 photoisomers.

Table 1: Anti-proliferative Activity of Vitamin D3 Photoisomers in Human Keratinocytes[1]

| Compound | Concentration (M) | Inhibition of ³H-thymidine incorporation |

| Lumisterol | 10⁻⁶ | Significant |

| Tachysterol | 10⁻⁶ | Significant |

| 5,6-trans-vitamin D3 | 10⁻⁶ | Significant |

| 7-Dehydrocholesterol | 10⁻⁶ | Not active |

Table 2: Vitamin D Receptor (VDR) Binding Affinity of Vitamin D3 Photoisomers[1]

| Compound | Dissociation Constant (Kd) (nM) |

| 25-hydroxytachysterol₃ | 22 |

| 25-hydroxy-5,6-trans-vitamin D₃ | 58 |

| 5,6-trans-vitamin D₃ | 560 |

| Tachysterol | > 20,000 |

| Lumisterol | > 20,000 |

| 7-Dehydrocholesterol | > 20,000 |

Experimental Protocols

Cell Proliferation Assay ([³H]-thymidine Incorporation Assay)[1][2][3][4][5][6][7]

This assay is a standard method for measuring the proliferation of cells in vitro. It is based on the principle that dividing cells will incorporate the radiolabeled nucleoside, [³H]-thymidine, into their newly synthesized DNA.

Methodology:

-

Cell Culture: Human keratinocytes are cultured to approximately 30% confluency in appropriate growth medium.

-

Treatment: The cells are then incubated with the test compounds (Vitamin D3 photoisomers) at various concentrations (e.g., 10⁻⁸ M and 10⁻⁶ M) for a specified period (e.g., 4 days).

-

Radiolabeling: [³H]-thymidine is added to the cell culture medium.

-

Incorporation: The cells are incubated for a further period to allow the incorporation of [³H]-thymidine into the DNA of proliferating cells.

-

Harvesting and Measurement: The cells are harvested, and the DNA is isolated. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The level of radioactivity is proportional to the rate of cell proliferation. The results are typically expressed as a percentage of the control (untreated cells).

Vitamin D Receptor (VDR) Binding Affinity Assay[1][8][9][10]

This competitive binding assay is used to determine the affinity of a test compound for the Vitamin D Receptor.

Methodology:

-

Receptor Preparation: A source of VDR is prepared, typically from cell lysates or purified receptor protein.

-

Competitive Binding: A constant amount of radiolabeled 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃), the natural high-affinity ligand for VDR, is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (Vitamin D3 photoisomers).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand.

-

Quantification: The amount of radioactivity bound to the receptor is measured.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated from the IC₅₀ value, providing a measure of the binding affinity.

Signaling Pathways and Visualizations

The biological effects of Vitamin D and its analogs are often mediated through complex signaling pathways. While specific pathways for this compound are not yet elucidated, the following diagrams illustrate potential mechanisms based on the known actions of related compounds.

Caption: Workflow for assessing cell proliferation using the [³H]-thymidine incorporation assay.

Caption: Postulated NF-κB signaling pathway modulation by Vitamin D3 photoisomers.

Conclusion and Future Directions

The preliminary in vitro data on Vitamin D3 photoisomers, particularly tachysterol and lumisterol, reveal significant anti-proliferative activity in human keratinocytes. This effect, however, does not appear to directly correlate with their binding affinity for the Vitamin D Receptor, suggesting alternative mechanisms of action may be at play. One such potential mechanism is the modulation of the NF-κB signaling pathway.

Further research is imperative to specifically characterize the in vitro bioactivity of this compound. Future studies should focus on:

-

Direct assessment of this compound: Conducting cell proliferation and VDR binding assays specifically with purified this compound.

-

Metabolism studies: Investigating the in vitro metabolism of this compound in relevant cell lines (e.g., hepatocytes, keratinocytes) to identify potentially more active metabolites.

-

Signaling pathway elucidation: Utilizing techniques such as Western blotting, reporter gene assays, and transcriptomics to identify the specific signaling pathways modulated by this compound.

-

Broader cell line screening: Evaluating the anti-proliferative effects of this compound across a range of cancer cell lines.

A deeper understanding of the in vitro pharmacology of this compound and its related photoisomers will be instrumental in determining their potential for development as novel therapeutic agents for hyperproliferative skin disorders and cancer.

Pyrocholecalciferol: A Technical Guide to its Origin, Analysis, and Implications in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the subject of pyrocholecalciferol, a thermal isomer of cholecalciferol (vitamin D3). A comprehensive review of scientific literature indicates that this compound is not a naturally occurring compound in biological samples. Instead, its presence is typically an artifact resulting from the thermal degradation of cholecalciferol during sample processing, analysis, or in the manufacturing of fortified foods. For researchers and professionals in drug development, understanding the potential for this compound formation is critical for the accurate quantification of vitamin D3 and its metabolites. This guide provides an in-depth overview of the formation of this compound, detailed analytical methodologies for its differentiation from other vitamin D isomers, and discusses the implications of its presence in research and clinical settings.

Introduction: The Isomers of Cholecalciferol

Cholecalciferol (Vitamin D3) is a crucial prohormone in calcium and phosphate homeostasis. Its metabolism to 25-hydroxyvitamin D (calcifediol) and subsequently to 1,25-dihydroxyvitamin D (calcitriol) is tightly regulated. Beyond these well-characterized metabolites, cholecalciferol can isomerize into various forms under the influence of heat and light. While photoproducts like previtamin D3, lumisterol, and tachysterol are known to form in the skin upon sun exposure, the pyro-forms are of a different origin.

Pyro- and Isothis compound are two stereoisomers formed through an irreversible thermal rearrangement of cholecalciferol at high temperatures (typically above 100°C). Their formation is a significant concern in the analysis of vitamin D in fortified foods and dietary supplements, where heat treatment is common. In the context of biological samples, their presence would indicate sample degradation due to improper handling or analytical procedures.

The Chemistry of this compound Formation

The conversion of cholecalciferol to this compound and isothis compound is a thermally induced intramolecular cyclization reaction. This process is distinct from the photochemical reactions that occur in the skin.

-

dot

Caption: Thermal Isomerization of Cholecalciferol.

Quantitative Data and Physicochemical Properties

As this compound is not naturally occurring, there is no quantitative data on its presence in pristine biological samples. The data available relates to its formation in heated samples, particularly in fortified foods. The following table summarizes key properties of cholecalciferol and its thermal isomers.

| Compound | Molar Mass ( g/mol ) | Key Formation Condition | Biological Activity |

| Cholecalciferol (Vitamin D3) | 384.64 | Endogenous (UVB on skin), Diet | Prohormone |

| Previtamin D3 | 384.64 | Photochemical (UVB on 7-DHC) | Precursor to Vitamin D3 |

| Pyro- and Isothis compound | 384.64 | Thermal (High Heat on Cholecalciferol) | Biologically Inactive |

Experimental Protocols for Isomer Differentiation

The accurate analysis of cholecalciferol requires methods that can distinguish it from its isomers, including this compound. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS/MS) are the gold-standard techniques.[1]

Sample Preparation

Given that this compound is a thermal artifact, it is crucial to avoid high temperatures during sample preparation of biological matrices.

-

Extraction: Use cold solvent extraction methods. A common procedure involves protein precipitation with a solvent like acetonitrile or methanol, followed by liquid-liquid extraction with a non-polar solvent such as hexane or dichloromethane.

-

Saponification: If saponification is necessary to remove lipids, cold saponification methods should be employed to prevent thermal isomerization.

-

Derivatization: For enhanced detection in LC-MS/MS, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used. This should be performed at low temperatures.[2]

Chromatographic Separation

Reverse-phase HPLC is the most common technique for separating vitamin D isomers.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is effective.

-

Temperature: The column oven should be maintained at a controlled, low temperature (e.g., 25-30°C) to prevent on-column isomerization.

Detection

-

HPLC-DAD: Cholecalciferol and its isomers have characteristic UV absorbance spectra. DAD allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

-

UHPLC-MS/MS: This technique offers high sensitivity and selectivity. The isomers can be differentiated based on their retention times and fragmentation patterns. While cholecalciferol and its isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation may differ, allowing for their specific detection.[2]

-

dot

Caption: Analytical Workflow for Vitamin D Isomers.

Implications for Research and Drug Development

The potential for the artificial generation of this compound has several important implications:

-

Inaccurate Quantification: If present, this compound can co-elute with other isomers, leading to an overestimation of cholecalciferol or its metabolites if the analytical method is not specific enough.

-

Misinterpretation of Stability Studies: In drug formulation and stability studies, the degradation of cholecalciferol to this compound could be misinterpreted if not properly identified.

-

Quality Control: For dietary supplements and fortified foods, the presence of this compound is an indicator of thermal degradation and a potential loss of vitamin D potency.

Conclusion

References

Toxicological Profile of Pyrocholecalciferol: An In-depth Technical Guide

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of cholecalciferol (Vitamin D3), the parent compound of pyrocholecalciferol. Cholecalciferol's toxicity is primarily linked to its role in calcium homeostasis. Excessive intake leads to hypercalcemia, resulting in a range of adverse effects from mild and reversible symptoms to severe and life-threatening conditions. This document summarizes quantitative toxicity data, details key experimental protocols for toxicological assessment, and illustrates the metabolic and signaling pathways of Vitamin D3.

Quantitative Toxicological Data

The acute toxicity of cholecalciferol varies by species and route of administration. The following table summarizes key quantitative data from toxicological studies.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Rat (male) | Oral | 30-42.5 mg/kg | [1][2][3] |

| LD50 | Rat (female) | Oral | 34.94 mg/kg | [2] |

| LD50 | Mouse | Oral | 43.6 mg/kg | [3] |

| LD50 | Rabbit | Oral | 4.4 mg/kg | [4] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [5] |

| Lowest Observed Adverse Effect Level (LOAEL) | Dog | Oral | 0.5 mg/kg (leading to soft tissue mineralization) | [6] |

| Tolerable Upper Intake Level (UL) | Human (adult) | Oral | 100 µ g/day (4000 IU/day) | [7] |

Mechanism of Toxicity

The primary mechanism of cholecalciferol toxicity is the disruption of calcium homeostasis.[6] Ingestion of toxic doses leads to a significant increase in plasma concentrations of 25-hydroxycholecalciferol, the major circulating metabolite.[6] This, in turn, leads to hypercalcemia (abnormally high levels of calcium in the blood) through three primary mechanisms:

-

Increased intestinal absorption of calcium.

-

Increased reabsorption of calcium from the kidneys.

-

Increased mobilization of calcium from bones (bone resorption). [6]

Sustained hypercalcemia results in the mineralization of soft tissues, particularly the kidneys, heart, and blood vessels, leading to organ damage and dysfunction.[8][9]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments conducted on cholecalciferol.

Acute Oral Toxicity Study (Modified OECD Guideline 401)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Test System:

-

Species: Rat (e.g., Wistar or Sprague-Dawley strains).[10]

-

Sex: Both males and females (often tested separately due to observed sex-specific differences in sensitivity).[1]

-

Age: Young adults.

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[11]

-

Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.[12]

Methodology:

-

Dose Preparation: The test substance (cholecalciferol) is typically dissolved or suspended in a suitable vehicle, such as corn oil.[12]

-

Dose Administration: A single dose is administered to the animals by oral gavage.[10] Multiple dose groups are used with escalating concentrations of the test substance to determine the dose-response relationship.[10] A control group receives the vehicle only.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for a period of at least 14 days.[10] Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Clinical Observations: Signs of toxicity are recorded, which for cholecalciferol may include anorexia, lethargy, diarrhea, and signs of hypercalcemia such as polyuria and polydipsia.[9]

-

Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[10]

-

Histopathology: Tissues from key organs (e.g., kidneys, heart, liver, lungs, and stomach) are collected, preserved, and examined microscopically for evidence of tissue damage, such as mineralization and necrosis.[1][8]

Acute Dermal Toxicity Study (Modified OECD Guideline 402)

Objective: To determine the potential for a substance to cause toxicity when applied to the skin in a single dose.

Test System:

-

Species: Rabbit (e.g., New Zealand White).[4]

-

Sex: Typically one sex (often female) is used initially.

-

Housing and Diet: Similar to oral toxicity studies.

Methodology:

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[11]

-

Application of Test Substance: The test substance is applied uniformly over an area of the clipped skin (approximately 10% of the body surface area).[13] The application site is then covered with a porous gauze dressing and non-irritating tape.[13]

-

Exposure Duration: The substance is typically left in contact with the skin for 24 hours.[13]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13]

-

Clinical Observations: The application site is examined for signs of local irritation (erythema and edema), and systemic signs of toxicity are also recorded.

-

Body Weight and Necropsy: Similar procedures as in the acute oral toxicity study are followed.[13]

Signaling and Metabolic Pathways

The biological effects and toxicity of cholecalciferol are mediated through its metabolic activation and subsequent interaction with the Vitamin D Receptor (VDR).

Vitamin D Metabolic Pathway

Cholecalciferol is biologically inert and requires two hydroxylation steps to become the active hormone, calcitriol.

Caption: Metabolic activation of Cholecalciferol (Vitamin D3).

Vitamin D Receptor (VDR) Signaling Pathway

The active form of Vitamin D3, calcitriol, exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[14]

Caption: Genomic signaling pathway of the Vitamin D Receptor (VDR).

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an acute toxicity study.

Caption: Generalized workflow for an acute toxicity study.

Conclusion

The toxicological profile of cholecalciferol is well-characterized and serves as a crucial reference point in the absence of specific data for its isomer, this compound. The primary toxic effect of cholecalciferol is hypercalcemia, resulting from the disruption of calcium homeostasis. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for understanding and assessing the potential toxicity of Vitamin D analogues. Further research is warranted to elucidate the specific toxicological properties of this compound and to determine if its profile deviates significantly from that of cholecalciferol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ams.usda.gov [ams.usda.gov]

- 6. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 7. static.cambridge.org [static.cambridge.org]

- 8. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

- 9. Clinicopathological Studies on Vitamin D3 Toxicity and Therapeutic Evaluation of Aloe vera in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Vitamin D receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Analytical Methods for the Detection of Pyrocholecalciferol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocholecalciferol and its isomer, isothis compound, are thermal cyclization products of cholecalciferol (Vitamin D3). The formation of these isomers is a critical concern in the manufacturing and storage of pharmaceutical products and fortified foods containing Vitamin D3, as it represents a degradation pathway that can impact the potency and stability of the final product. Accurate and reliable analytical methods are therefore essential for the detection and quantification of this compound to ensure product quality and safety.

This document provides an overview of the analytical methodologies for the detection of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and quantitative data are presented to guide researchers and analysts in the implementation of these methods.

Thermal Isomerization of Cholecalciferol

The formation of this compound and isothis compound from cholecalciferol is an irreversible process driven by heat. This thermal rearrangement involves an intramolecular cyclization reaction. Understanding this pathway is crucial for developing stability-indicating analytical methods.

Caption: Thermal isomerization pathway of cholecalciferol.

Analytical Methods

The primary analytical techniques for the detection and quantification of this compound and other Vitamin D3 isomers are HPLC with UV detection and LC-MS/MS. These methods offer the necessary selectivity and sensitivity to resolve these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of Vitamin D3 and its isomers. The selection of the stationary phase and mobile phase is critical for achieving adequate separation.

Key Considerations for HPLC Method Development:

-

Stationary Phase: Reversed-phase columns, such as C18 and Phenyl columns, are commonly employed. Phenyl columns can offer alternative selectivity for aromatic and unsaturated compounds.

-

Mobile Phase: A mixture of organic solvents like acetonitrile and methanol with water is typically used. Isocratic elution is often sufficient for resolving the key isomers.

-

Detection: The chromophore in Vitamin D3 and its isomers allows for UV detection, typically in the range of 265-280 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for the analysis of Vitamin D metabolites and isomers, especially at low concentrations.[1]

Advantages of LC-MS/MS:

-

High Sensitivity: Allows for the detection of trace amounts of this compound.

-

High Selectivity: The use of multiple reaction monitoring (MRM) minimizes interference from the sample matrix.

-

Structural Information: Provides mass-to-charge ratio information, confirming the identity of the analytes.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for the analysis of Vitamin D3 and its isomers. It is important to note that specific values for this compound are not widely reported, and the data presented here for other isomers can be used as a starting point for method validation.

| Parameter | HPLC-UV[2] | LC-MS/MS[3] |

| Limit of Detection (LOD) | 0.0539 µg/mL (for Cholecalciferol) | 50 pmol/L (for Vitamin D metabolites) |

| Limit of Quantification (LOQ) | 0.1633 µg/mL (for Cholecalciferol) | As low as 50 pmol/L |

| Linearity (r²) | > 0.999 | > 0.99 |

| Precision (%RSD) | < 2% | < 15% (intra-day), < 20% (inter-day) |

| Accuracy/Recovery (%) | 95 - 105% | Within ±15% of nominal concentration |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Vitamin D3 and its Isomers

This protocol is adapted from established stability-indicating methods for Vitamin D3 and is suitable for monitoring the formation of this compound during stability studies.

1. Sample Preparation (for a pharmaceutical formulation):

-

Accurately weigh a portion of the sample (e.g., ground tablet powder, oil) equivalent to a known amount of Vitamin D3.

-

Disperse the sample in a suitable solvent (e.g., methanol, ethanol).

-

For oily samples, a saponification step may be necessary to remove interfering lipids. This involves heating the sample with an ethanolic potassium hydroxide solution.[4]

-

If saponification is performed, follow with a liquid-liquid extraction using a non-polar solvent like n-hexane or petroleum ether.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 265 nm.[5]

3. Data Analysis:

-

Identify the peaks corresponding to cholecalciferol and its isomers based on their retention times, determined by injecting reference standards if available.

-

Quantify the amount of each compound by comparing the peak area to a calibration curve prepared from a standard of known concentration.

Protocol 2: LC-MS/MS Method for the Quantification of this compound

This protocol provides a framework for developing a sensitive and selective LC-MS/MS method for this compound.

1. Sample Preparation:

-

Follow the sample preparation steps outlined in Protocol 1. For biological samples (e.g., plasma, serum), a protein precipitation step (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) may be required for cleanup and concentration.

2. LC-MS/MS Conditions:

-

LC System: A UHPLC system is recommended for better resolution and shorter run times.

-

Column: A C18 or Phenyl column with a smaller particle size (e.g., < 2 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is often used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound by infusing a standard solution into the mass spectrometer. Since this compound is an isomer of cholecalciferol, it will have the same precursor ion. The product ions may also be similar, necessitating chromatographic separation.

3. Workflow for LC-MS/MS Analysis:

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The detection and quantification of this compound are critical for ensuring the quality and stability of products containing Vitamin D3. Stability-indicating HPLC-UV methods provide a robust approach for routine analysis, while LC-MS/MS offers enhanced sensitivity and selectivity for trace-level detection and confirmation. The protocols and data presented in this application note serve as a comprehensive guide for researchers and analysts in developing and validating analytical methods for this compound. Method validation according to ICH guidelines is essential to ensure the reliability of the results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocol for the Quantification of Pyrocholecalciferol using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocholecalciferol is a cyclized isomer of cholecalciferol (Vitamin D3), formed through thermal isomerization. The quantification of this compound is crucial in the stability testing of vitamin D3 formulations and in research settings investigating the degradation pathways of vitamin D. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The method is adapted from established and validated methods for cholecalciferol and its isomers, ensuring robustness and reliability.

The principle of this method is based on the separation of this compound from cholecalciferol and other related isomers on a reversed-phase C18 column. The quantification is achieved by monitoring the UV absorbance at 265 nm, a wavelength at which this compound and its related isomers exhibit significant absorbance.

Experimental Protocols

Equipment and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade methanol, acetonitrile, and water.

-

Reference Standards: Cholecalciferol (for the preparation of this compound standard). A certified reference standard of this compound is recommended if available.

-

Sample Preparation: Glassware, volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Preparation of Standard Solutions

Preparation of this compound Standard from Cholecalciferol:

Since a commercial standard of this compound may not be readily available, it can be prepared by the thermal degradation of cholecalciferol.

-

Prepare a stock solution of cholecalciferol in methanol at a concentration of 1 mg/mL.

-

Transfer an aliquot of the cholecalciferol stock solution to a sealed vial.

-

Heat the vial in an oven at a controlled temperature (e.g., 100-120 °C) for a specified period (e.g., 1-2 hours). The optimal time and temperature should be determined experimentally to achieve a significant conversion to this compound without excessive degradation to other products.

-

After heating, cool the solution to room temperature.

-

The resulting solution will contain a mixture of cholecalciferol, this compound, and other isomers. This mixture can be used to identify the this compound peak in the chromatogram based on its retention time relative to cholecalciferol. The purity of the generated this compound can be assessed by HPLC-MS if available. For quantitative purposes, the concentration of this compound in this standard solution needs to be determined, potentially by assuming a similar molar absorptivity to cholecalciferol at 265 nm as a first approximation, or more accurately through isolation and characterization.

Preparation of Calibration Standards:

-

Once the concentration of the this compound in the prepared standard solution is determined, prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-